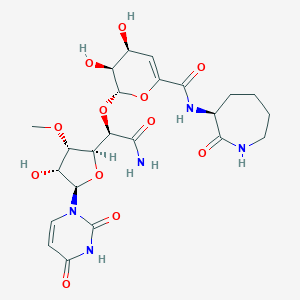
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid
Vue d'ensemble
Description
Synthesis Analysis
Again, specific synthesis information for “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” is not available. There is some information on a related compound, "2-chloro-5-(piperidine-1-sulfonyl)aniline" , but the details of its synthesis are not provided.Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” is not available. The closest compound I found is "2-Chloro-5-(piperidine-1-sulfonyl)benzaldehyde" , which has a molecular formula of C12H14ClNO3S and a molecular weight of 287.76 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. The closest compound I found is "2-chloro-5-(piperidine-1-sulfonyl)aniline" , but the available information does not provide a comprehensive analysis of its properties.Applications De Recherche Scientifique
Proteomics Research
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid: is utilized in proteomics research, where it serves as a reagent for the modification of proteins and peptides. This compound can react with amino groups in proteins, thereby aiding in the study of protein structure and function .
Synthesis of N-Arylanthranilic Acid Derivatives
This compound is used in the synthesis of N-arylanthranilic acid derivatives , which have various pharmacological activities. These activities include antibacterial, anti-inflammatory, antimalarial, and anticancer properties. The derivatives are synthesized through amination reactions, often in superheated water, which is an environmentally friendly medium .
Development of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
The chemical structure of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid allows for its use in the development of NSAIDs. These drugs are used to treat conditions like osteoarthritis and rheumatoid arthritis. The compound’s derivatives, such as flufenamic and mefenamic acids, are explored for their analgesic properties .
Antimicrobial Activity
Research has been conducted on compounds containing the sulfonamide moiety for their potential antimicrobial activity. Derivatives of 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid are assessed for their effectiveness against various microbial strains, contributing to the discovery of new antimicrobial agents .
Cancer Research
In cancer research, derivatives of this compound are evaluated for their cytotoxic activity against different cancer cell lines, including human lung carcinoma (A-549) and human breast carcinoma (MCF-7). This research is crucial for the development of new anticancer therapies .
Environmental Chemistry
The compound’s role in environmental chemistry includes its use as an intermediate in the synthesis of more complex molecules. Its reactions in superheated water demonstrate its potential in green chemistry applications, reducing the need for harmful solvents and catalysts .
Safety and Hazards
The safety and hazards of “2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid” are not available. For the related compound “2-chloro-5-(piperidine-1-sulfonyl)aniline”, some safety information is provided . It has the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 .
Propriétés
IUPAC Name |
2-chloro-5-piperidin-1-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-11-5-4-9(8-10(11)12(15)16)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLZKQOCUAPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354282 | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
CAS RN |
109029-95-0 | |
| Record name | 2-Chloro-5-(piperidine-1-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)






![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B22852.png)



